molecular formula C6H11N3 B13257138 3-(Propan-2-yl)-1H-pyrazol-4-amine

3-(Propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13257138
M. Wt: 125.17 g/mol
InChI Key: BXDWOSYDXOAUII-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as acids or bases are used to facilitate the cyclization reaction. The process parameters are optimized to achieve maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and amine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-(Propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, depending on the biological context. The pathways involved include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazol-4-amine: Lacks the propan-2-yl group, making it less hydrophobic.

    3-Methyl-1H-pyrazol-4-amine: Contains a methyl group instead of a propan-2-yl group.

    3-(Propan-2-yl)-1H-pyrazole: Lacks the amino group at the 4-position.

Uniqueness

3-(Propan-2-yl)-1H-pyrazol-4-amine is unique due to the presence of both the propan-2-yl group and the amino group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-propan-2-yl-1H-pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-4(2)6-5(7)3-8-9-6/h3-4H,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDWOSYDXOAUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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